An In-depth Technical Guide on the Physicochemical Properties of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane
An In-depth Technical Guide on the Physicochemical Properties of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane
Introduction: The Emergence of Spiro[3.3]heptane Scaffolds in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry for their unique three-dimensional architecture.[1] This rigid, non-planar structure provides a compelling alternative to traditional flat, aromatic compounds, offering novel vectors for molecular interactions and the potential for improved pharmacological profiles.[1] Within this class, strained heterocyclic systems like azetidines and thietanes are of particular interest. The inherent ring strain in these four-membered rings is a source of controlled reactivity and can lead to compounds with enhanced metabolic stability and aqueous solubility.[1]
The 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane framework represents a convergence of these advantageous structural motifs. It combines the rigidity of the spiro[3.3]heptane core with a polar sulfone group and a basic nitrogen atom within the azetidine ring. The sulfone moiety (SO2) is a known bioisostere for functional groups like ketones, acting as a hydrogen bond acceptor and modulating electronic properties. This strategic combination of features makes 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane a valuable building block for creating novel therapeutic agents with potentially superior physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of its core physicochemical properties and outlines the authoritative methodologies for their determination.
Core Molecular and Physical Properties
While extensive experimental data for 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is not widely published, its fundamental molecular properties can be calculated and are available from chemical suppliers. It is often supplied as a salt, such as a hemioxalate or trifluoroacetate (TFA) salt, to improve handling and solubility.[2][3]
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂S | [4] |
| Molar Mass | 147.195 g/mol | [4] |
| CAS Number | 1272412-71-1 | [4] |
| Appearance | Typically a solid (form may vary) | Inferred from related compounds |
Melting Point Determination: A Critical Indicator of Purity
The melting point is a fundamental physical property that provides a primary indication of a compound's purity. For a pure crystalline solid, the melting range is typically sharp and narrow. Impurities tend to depress and broaden this range.
Recommended Methodology: USP <741> Capillary Method
The United States Pharmacopeia (USP) provides a standardized protocol for melting point determination that ensures accuracy and reproducibility, making it the gold standard in the pharmaceutical industry.[5][6][7]
Experimental Protocol:
-
Sample Preparation: The sample must be finely powdered and thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours.
-
Capillary Loading: A small amount of the dried powder is packed into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[5] The packing should be as tight as possible, achieved by tapping the tube on a hard surface.
-
Apparatus Setup: The loaded capillary is placed in a calibrated melting point apparatus with a controlled heating block.
-
Heating and Observation:
-
The sample is heated rapidly to a temperature approximately 5°C below the expected melting point.[7]
-
The heating rate is then reduced to a controlled rate of 1 ± 0.5 °C per minute.[5]
-
The "onset" of melting (the temperature at which the column of substance is observed to collapse against the capillary wall) and the "clear point" (the temperature at which the substance is completely melted) are recorded to define the melting range.[5]
-
-
Verification: The apparatus's accuracy should be regularly verified using USP Melting Point Reference Standards.[5][6]
Aqueous Solubility: A Key Determinant of Bioavailability
Aqueous solubility is a critical physicochemical parameter that profoundly influences a drug candidate's absorption and bioavailability. Low solubility can be a major hurdle in drug development. Both kinetic and thermodynamic solubility assays are valuable, with the former being suited for high-throughput screening in early discovery and the latter, considered the "gold standard," being crucial for lead optimization.[8][9]
Recommended Methodology: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method determines the equilibrium solubility of a compound and is the most widely accepted technique for obtaining precise thermodynamic solubility data.[10][11]
Experimental Protocol:
-
Sample Preparation: An excess amount of the solid 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is added to a vial containing a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9][11]
-
Phase Separation: After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.[8]
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is accurately measured. This is typically achieved using a validated analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] A standard calibration curve is prepared and analyzed concurrently to ensure accurate quantification.[11]
Dissociation Constant (pKa): Predicting Ionization State
The pKa value is essential for predicting the ionization state of a compound at different physiological pH values, which in turn affects its solubility, permeability, and target binding. For 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane, the pKa of the azetidine nitrogen is the most relevant, as it will determine the degree of protonation.
Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for pKa determination.
Experimental Protocol:
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., methanol/water) if solubility is limited.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, where half of the basic nitrogen atoms have been protonated. Specialized software is often used to analyze the titration curve and derive precise pKa values.
The prediction of pKa values for nitrogen-containing heterocycles can also be aided by quantitative structure-activity relationship (QSAR) models and semi-empirical quantum mechanical calculations, which can provide valuable estimates, especially in the early stages of discovery.[12][13]
Structural Characterization and Spectral Analysis
Confirming the identity and structure of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane requires a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules.
-
¹H NMR: Will provide information on the number of distinct proton environments, their connectivity (via spin-spin splitting), and their chemical shifts. The protons on the carbon atoms adjacent to the nitrogen and the sulfone group are expected to be deshielded and appear at a lower field.
-
¹³C NMR: Will show the number of non-equivalent carbon atoms. The spiro carbon atom and the carbons adjacent to the heteroatoms will have characteristic chemical shifts.
General Protocol for NMR Sample Preparation:
-
Sample Weighing: Weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[14]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[14][15] The choice of solvent depends on the compound's solubility.
-
Dissolution: Prepare the sample in a small vial to ensure complete dissolution before transferring it to the NMR tube.[14] If necessary, filter the solution to remove any particulate matter.[16]
-
Transfer and Analysis: Transfer the clear solution to a clean, high-quality 5 mm NMR tube. An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[14][17]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is ideal. ESI is a soft ionization technique suitable for polar molecules.
-
Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 148.2.
-
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion can reveal characteristic fragmentation patterns. For sulfonamides, a common fragmentation pathway involves the loss of SO₂ (64 Da).[18][19][20][21]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane, key expected vibrational bands include:
-
S=O Stretching: Strong, characteristic absorption bands for the sulfone group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
N-H Stretching: A band in the region of 3500-3300 cm⁻¹ corresponding to the secondary amine in the azetidine ring.
-
C-H Stretching: Bands for the aliphatic C-H bonds in the spirocyclic framework, typically below 3000 cm⁻¹.
Conclusion
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is a promising scaffold for medicinal chemistry, offering a unique three-dimensional structure with desirable physicochemical properties. While specific experimental data for this compound is limited in public literature, this guide outlines the authoritative, industry-standard methodologies for determining its critical properties: melting point, aqueous solubility, and pKa. The application of these robust analytical techniques—USP-compliant melting point determination, the shake-flask method for solubility, potentiometric pKa measurement, and comprehensive spectroscopic analysis—is essential for the full characterization and quality control of this valuable building block, thereby enabling its effective use in the development of next-generation therapeutics.
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